The synthesis of 1,4-DHPs and their derivatives commonly involves a Hantzsch-type synthesis. This multicomponent reaction typically combines a β-ketoester, an aldehyde, and an ammonia source (like ammonium acetate) [ [] ]. Variations in the reaction conditions, such as the use of different solvents, catalysts (e.g., ionic liquids [ [] ]), and energy sources like microwaves or ultrasound [ [] ], can influence the yield and selectivity of the desired product.
X-ray crystallography studies of various 1,4-DHP derivatives, as presented in the provided papers, reveal crucial structural insights. A recurring observation is the adoption of a flattened boat conformation by the 1,4-dihydropyridine ring [ [], [], [], [], [], [], [], [], [], [], [], [] ]. The conformation of the fused cyclohexenone ring can vary between envelope and half-chair conformations [ [], [], [], [] ]. The orientation of substituents on the dihydropyridine ring, particularly the aryl group at the 4-position, significantly influences the overall molecular geometry and, consequently, the pharmacological properties.
While the provided papers primarily focus on the synthesis and structural characterization of 1,4-DHP derivatives, their potential calcium modulatory properties are frequently highlighted [ [], [], [] ]. 1,4-DHPs are known to interact with L-type calcium channels, primarily by binding to the α1 subunit. This interaction inhibits calcium influx into cells, leading to a decrease in intracellular calcium levels. This mechanism underlies their potential therapeutic use in conditions like hypertension and angina, where reducing calcium influx can relax blood vessels and improve blood flow.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1